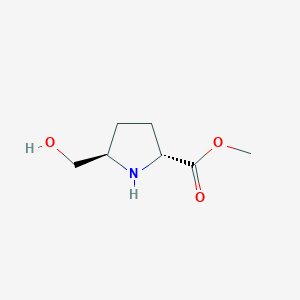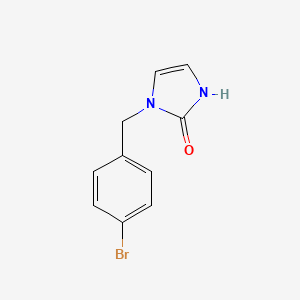
1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one is an organic compound characterized by the presence of a bromobenzyl group attached to an imidazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 4-bromobenzyl bromide with imidazolone under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone oxides, while substitution reactions can produce a wide range of substituted imidazolones.
Applications De Recherche Scientifique
1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The bromobenzyl group allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
4-Bromobenzyl bromide: A precursor in the synthesis of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one.
4-Bromobenzaldehyde: Another brominated benzyl compound with different reactivity and applications.
Benzyl bromide: A simpler analog without the imidazolone ring, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of both the bromobenzyl group and the imidazolone ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
947534-54-5 |
|---|---|
Formule moléculaire |
C10H9BrN2O |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) |
Clé InChI |
OUNYOFFUHZUOLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=CNC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
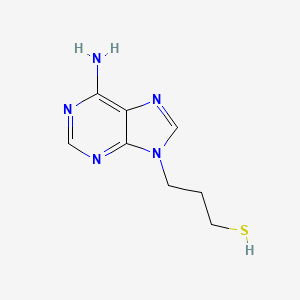
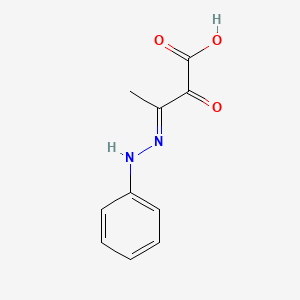
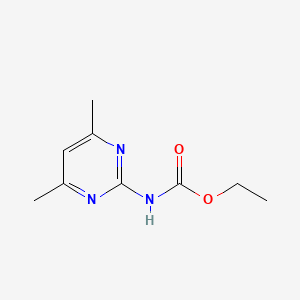
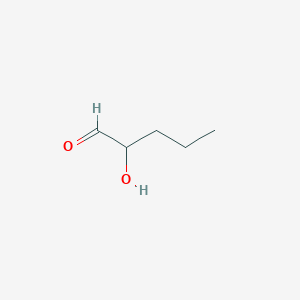
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
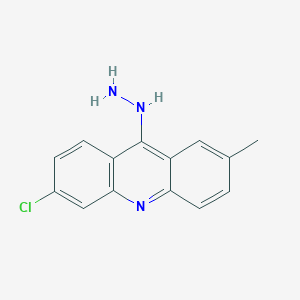
![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
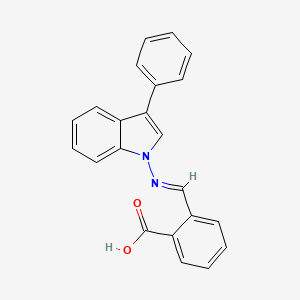
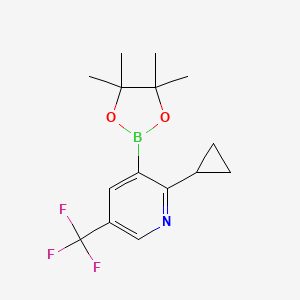
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)
